3-Aminohex-5-ynoic acid (also known as β-homopropargylglycine or β-HPra) is a specialized β³-amino acid featuring a terminal alkyne side chain. In procurement and process chemistry, it is primarily sourced as an Fmoc- or Boc-protected building block for solid-phase peptide synthesis (SPPS). Unlike standard α-amino acids, the β-carbon backbone introduces inherent resistance to enzymatic degradation, while the homopropargyl group serves as a highly efficient handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This dual functionality makes it a critical precursor for developing proteolytically stable peptidomimetics, macrocycles, and site-specifically conjugated therapeutics where both extended in vivo half-life and bioorthogonal reactivity are mandatory [2].
Substituting 3-aminohex-5-ynoic acid with generic alkyne-bearing alternatives compromises either structural integrity or process flexibility. Using the closest α-amino acid analog, L-propargylglycine (Pra), results in peptides that remain highly susceptible to rapid proteolytic cleavage by standard endopeptidases, drastically reducing serum half-life [1]. Conversely, attempting to use cheaper, non-amino acid terminal alkynes like 4-pentynoic acid restricts modifications exclusively to the N-terminus or lysine side chains, as they lack the α-amine required to continue the peptide backbone [2]. 3-Aminohex-5-ynoic acid is strictly required when a project demands internal sequence incorporation combined with β-peptide-driven metabolic stability.
The primary procurement advantage of 3-aminohex-5-ynoic acid over its α-amino acid counterpart, L-propargylglycine (Pra), is its ability to confer proteolytic resistance. Incorporation of β-amino acids into peptide sequences disrupts the recognition sites of standard endopeptidases and exopeptidases. Comparative studies demonstrate that substituting α-residues with β-homologs yields a 10- to 100-fold increase in serum half-life [1].
| Evidence Dimension | In vivo / serum proteolytic half-life |
| Target Compound Data | 10- to 100-fold increase in half-life against standard proteases (β-peptide backbone) |
| Comparator Or Baseline | Rapid degradation (L-propargylglycine / α-peptide baseline) |
| Quantified Difference | 1-2 orders of magnitude extension in proteolytic stability |
| Conditions | Human serum stability assays and isolated endopeptidase models |
Extending the therapeutic half-life of peptide drugs is a primary procurement driver, reducing dosing frequency and improving pharmacokinetic profiles.
Unlike simple alkyne tags such as 4-pentynoic acid, which act as chain terminators due to the lack of an amine group, 3-aminohex-5-ynoic acid possesses both a protected amine and a free carboxylic acid. This allows for 100% sequence flexibility during Solid-Phase Peptide Synthesis (SPPS), enabling internal incorporation without capping the peptide chain [1].
| Evidence Dimension | Permissible sequence positions for alkyne incorporation |
| Target Compound Data | 100% flexibility (N-terminal, C-terminal, or internal incorporation) |
| Comparator Or Baseline | Restricted to N-terminus or side-chain capping (4-Pentynoic acid) |
| Quantified Difference | Enables internal backbone elongation vs. absolute chain termination |
| Conditions | Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) |
Enables precise, site-directed bioorthogonal labeling without sacrificing the peptide's natural termini, which are often critical for target receptor binding.
The homopropargyl side chain of 3-aminohex-5-ynoic acid provides an extended 2-carbon spacer from the β-carbon backbone. This reduces steric hindrance during copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to internal alkynes or shorter analogs. This structural feature routinely enables >95% conversion yields in under 2 hours at room temperature [1].
| Evidence Dimension | Azide-alkyne cycloaddition conversion yield |
| Target Compound Data | >95% conversion in <2 hours at room temperature |
| Comparator Or Baseline | Lower yields or prolonged heating required (sterically hindered alkynes) |
| Quantified Difference | Significant reduction in reaction time and thermal requirements |
| Conditions | Cu(I)-catalyzed aqueous bioconjugation conditions |
High-yielding, rapid conjugation minimizes the waste of expensive azide-functionalized payloads, directly lowering manufacturing costs for conjugates.
Direct application of the β-amino acid backbone to create macrocycles and therapeutic peptides with extended serum half-lives. The incorporation of 3-aminohex-5-ynoic acid prevents rapid degradation by endopeptidases, making it ideal for developing long-acting peptide drugs [1].
Utilizing the sterically accessible internal alkyne handle for high-yield CuAAC conjugation of cytotoxic payloads. The bifunctional nature of the compound allows it to be embedded within a cleavable or non-cleavable linker sequence without disrupting the overall peptide architecture [2].
Incorporating the residue mid-sequence to attach fluorophores via click chemistry. This preserves the native N- and C-termini, which are often strictly required for proper receptor interaction and binding affinity studies [3].